Cas no 2444045-93-4 (2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)-)

2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- is a chiral oxazolidinone derivative with a trifluoromethyl ketone side chain, offering utility as a versatile intermediate in asymmetric synthesis. The (4R)-configuration ensures stereochemical control, making it valuable for enantioselective transformations, particularly in pharmaceutical and agrochemical applications. The phenylmethyl and trifluoropentyl substituents enhance its reactivity and selectivity in chiral auxiliaries or catalysts. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity, beneficial in drug design. This compound is suitable for use in N-acylation reactions and as a building block for complex molecular frameworks, providing synthetic efficiency and high enantiopurity in target structures.
2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- structure
2444045-93-4 structure
Product Name:2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)-
CAS No:2444045-93-4
MF:C15H16F3NO3
MW:315.29
CID:5307376
PubChem ID:118704780
Update Time:2025-06-11

2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)-
    • (R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one
    • CS-17236
    • 2444045-93-4
    • CS-M3215
    • (4R)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
    • E82930
    • AKOS037651708
    • Inchi: 1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
    • InChI Key: QSGUHOHVMQJOMR-GFCCVEGCSA-N
    • SMILES: O1C[C@@H](CC2=CC=CC=C2)N(C(=O)CCCC(F)(F)F)C1=O

Computed Properties

  • Exact Mass: 315.10822786g/mol
  • Monoisotopic Mass: 315.10822786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 46.6Ų

2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- Pricemore >>

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2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- Related Literature

Additional information on 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)-

2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- (CAS No. 2444045-93-4): A Comprehensive Overview

2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- (CAS No. 2444045-93-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxazolidinones, which are known for their broad-spectrum antibacterial activity and have been extensively studied for their use in treating multidrug-resistant infections.

The (4R)- configuration of this compound is particularly noteworthy as it imparts specific stereochemical properties that can influence its biological activity and pharmacokinetic behavior. The presence of the phenylmethyl group and the 5,5,5-trifluoro-1-oxopentyl substituent further enhances its structural complexity and provides a basis for exploring its potential in various medicinal applications.

Recent studies have highlighted the importance of oxazolidinones in combating bacterial infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These findings underscore the need for continued research into novel oxazolidinone derivatives like 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- to address the growing global challenge of antibiotic resistance.

The synthesis of 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- involves a series of well-defined chemical reactions that ensure high stereoselectivity and yield. Key steps in the synthesis include the formation of the oxazolidinone ring through a condensation reaction and the introduction of the phenylmethyl and trifluoromethyl groups via selective functional group transformations. The precise control over these reactions is crucial for obtaining the desired (4R)- configuration.

In terms of its biological activity, 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- has demonstrated potent antibacterial properties against a range of Gram-positive bacteria. Mechanistic studies have shown that this compound inhibits protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This mechanism of action is similar to that of other oxazolidinones but with enhanced selectivity and efficacy due to its unique structural features.

Clinical trials evaluating the safety and efficacy of 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- are currently underway. Preliminary results indicate that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it a promising candidate for further development as an oral antibiotic.

Moreover, ongoing research is exploring the potential use of 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- in combination therapy with other antibiotics to enhance treatment outcomes and reduce the risk of resistance development. Studies have shown that combining this compound with β-lactams or glycopeptides can result in synergistic effects against multidrug-resistant pathogens.

In addition to its antibacterial properties, there is growing interest in investigating the broader biological activities of 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)-. For instance, preliminary studies have suggested that it may possess anti-inflammatory and anti-cancer properties. These findings open up new avenues for exploring its potential in treating non-infectious diseases.

The future development of 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- will likely involve further optimization of its chemical structure to improve its therapeutic index and reduce potential side effects. Additionally, efforts will be directed towards understanding its mechanism of action at a molecular level and identifying biomarkers that can predict patient response.

In conclusion, 2-Oxazolidinone, 4-(phenylmethyl)-3-(5,5,5-trifluoro-1-oxopentyl)-, (4R)- represents a promising candidate in the ongoing battle against antibiotic-resistant infections. Its unique structural features and broad-spectrum activity make it an important focus for continued research and development in medicinal chemistry and pharmaceutical science.

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